molecular formula C9H13N3O5 B14048740 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide

4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide

Cat. No.: B14048740
M. Wt: 243.22 g/mol
InChI Key: GIGGCWHCLJPFPW-UHFFFAOYSA-N
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Description

4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is a chemical compound with a unique structure that includes a pyrazine ring substituted with a carboxamide group and a 1,3-dihydroxypropan-2-yloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the desired functional groups. One common method involves the use of 1,3-dihydroxypropan-2-yloxymethyl chloride as a starting material, which reacts with pyrazine-2-carboxamide under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl or aryl ethers.

Scientific Research Applications

4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA synthesis. The compound’s hydroxyl and carboxamide groups allow it to form hydrogen bonds with target enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form multiple hydrogen bonds makes it particularly effective in binding to and inhibiting target enzymes, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-(1,3-dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide

InChI

InChI=1S/C9H13N3O5/c10-8(15)7-9(16)12(2-1-11-7)5-17-6(3-13)4-14/h1-2,6,13-14H,3-5H2,(H2,10,15)

InChI Key

GIGGCWHCLJPFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=N1)C(=O)N)COC(CO)CO

Origin of Product

United States

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